molecular formula C13H14BrNO4S B6543625 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 898653-74-2

4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B6543625
CAS No.: 898653-74-2
M. Wt: 360.23 g/mol
InChI Key: MAJYBGAOGPLJEN-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide (Molecular Formula: C₁₃H₁₄BrNO₄S; Monoisotopic Mass: 358.982 Da) is a benzenesulfonamide derivative featuring a bromine atom at the para position, an ethoxy group at the meta position, and a furan-2-ylmethyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJYBGAOGPLJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Sulfonamidation: The formation of the sulfonamide group.

    Furan-2-ylmethylation: The attachment of the furan-2-ylmethyl group to the sulfonamide nitrogen.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the furan ring to a more oxidized state.

    Reduction: Reduction of the sulfonamide group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution of the bromine atom can lead to a variety of substituted benzenesulfonamides .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is being investigated for its antibacterial and antifungal properties. The sulfonamide group is known for its ability to inhibit bacterial enzymes by mimicking natural substrates. Studies have shown that modifications to the furan ring can enhance binding affinity to target enzymes, making this compound a promising candidate for drug development.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various sulfonamides, including derivatives of this compound. Results indicated that specific substitutions on the furan ring significantly increased antimicrobial activity against resistant bacterial strains.

Materials Science

In materials science, this compound is being evaluated for its potential use in developing novel materials with unique electronic and optical properties . The incorporation of the furan moiety allows for enhanced charge transport characteristics, making it suitable for applications in organic electronics.

Data Table: Potential Applications in Materials Science

ApplicationDescription
Organic PhotovoltaicsEnhances charge mobility
Light-emitting Diodes (LEDs)Potential use in light-emitting materials
SensorsDevelopment of sensors with improved sensitivity

Biological Studies

The compound is also utilized as a biochemical probe to study interactions with biological macromolecules. Its structure allows it to engage with various targets, providing insights into enzyme mechanisms and cellular processes.

Mechanism of Action:
The sulfonamide moiety acts as an inhibitor by blocking active sites on enzymes, while the furan-2-ylmethyl group may enhance specificity towards certain biological targets.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan-2-ylmethyl group may enhance binding affinity and specificity to certain biological targets .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Core Benzenesulfonamide Derivatives
  • N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compounds 6 and 7): These derivatives exhibit strong PPARγ binding (Gold Scores: 78.09–87.26) due to hydrogen-bonding interactions (Scores: 6.11–7.42) with the receptor’s active site. The quinoline and pyridine moieties enhance π-π stacking, while the chloro group contributes to lipophilicity .
  • 4-[1-(2-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 18): This analog demonstrated moderate cytotoxicity (IC₅₀ = 90 μg/mL against MCF-7 cells), attributed to the chloro-benzoyl and indolylideneamino groups, which stabilize interactions with DNA or enzymes .

Comparison with Target Compound :

  • However, the bromine atom may enhance steric bulk and lipophilicity, influencing membrane permeability .
Anticancer Activity
  • Lead Compounds : Compound 9 (IC₅₀ = 35 μg/mL against HCT116 cells) and Compound 18 () outperform the target compound’s structural analogs, suggesting that chloro or methyl groups enhance cytotoxicity. The target’s bromo-ethoxy combination may require optimization for improved activity .
Enzyme Inhibition
  • PPARγ Binding: The target compound’s furan and ethoxy groups may sterically hinder interactions compared to quinoline-containing analogs (Compounds 6 and 7), which achieve higher Gold Scores (78.09–87.26) .
  • Carbonic Anhydrase Targeting : Benzenesulfonamides with electron-withdrawing groups (e.g., nitro) show high affinity for carbonic anhydrase. The target’s ethoxy group may reduce binding, necessitating structural tweaks for therapeutic use .

Biological Activity

Structural Characteristics

The molecular structure of 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide can be described as follows:

Feature Description
Bromine Atom Positioned at the para position of the benzene ring
Ethoxy Group Located at the meta position, enhancing solubility
Furan Ring Provides unique interaction profiles with biological targets
Sulfonamide Moiety Known for enzyme inhibition capabilities

Biological Activity

Research indicates that 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide exhibits potential antibacterial and antifungal properties. The sulfonamide group is known to inhibit bacterial growth by mimicking natural substrates, which can block active sites essential for microbial survival. The unique combination of functional groups may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies .

The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors. The sulfonamide group likely inhibits enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis. This inhibition can lead to bacterial death or growth suppression .

Case Studies and Research Findings

While specific studies on 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide are scarce, related compounds in the sulfonamide class have been investigated extensively:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens, including E. coli and Staphylococcus aureus. For instance, benzofuran derivatives have shown effective inhibition against cancer cell lines and bacteria with low MIC values .
  • Inhibition Studies : Inhibition studies on related compounds suggest that modifications in the structure can significantly affect biological activity. For instance, the presence of electron-donating groups at specific positions has been correlated with enhanced activity against microbial targets .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that variations in substituents on the benzene ring or modifications in the sulfonamide structure can significantly impact biological activity:

Compound Name Key Features Biological Activity
4-Chloro-N-(4-methylphenyl)-benzenesulfonamideChlorine instead of bromineDifferent antibacterial properties
N-(furan-2-ylmethyl)-N-(4-bromophenyl)benzenesulfonamideFuran ring substitutionIncreased bioactivity due to heterocyclic structure
4-Bromo-N-(thiazol-2-yl)benzenesulfonamideThiazole ring enhances bioactivityNotable pharmacological properties

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A plausible route includes:

Sulfonylation : React 4-bromo-3-ethoxybenzenesulfonyl chloride with furfurylamine in anhydrous dichloromethane under basic conditions (e.g., triethylamine).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Characterization :

  • NMR : Confirm substituent positions via 1^1H and 13^13C NMR (e.g., furan methylene protons at δ 4.2–4.5 ppm, ethoxy protons at δ 1.3–1.5 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C13_{13}H15_{15}BrNO4_4S: 376.99).
  • FT-IR : Identify sulfonamide S=O stretches near 1350–1150 cm1^{-1} .

Q. Which crystallographic software tools are recommended for resolving the crystal structure of this compound?

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include R-factors (<5% for high-resolution data) and thermal displacement ellipsoids for atomic positions .
  • WinGX : Integrate ORTEP-3 for visualizing molecular packing and hydrogen-bonding networks (e.g., C–H···O interactions between sulfonamide and furan groups) .

Q. What biological activities are associated with benzenesulfonamide derivatives, and how are they evaluated?

Sulfonamides exhibit antibacterial, antifungal, and anti-inflammatory properties. Standard assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus.
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50} determination via fluorescence/UV-Vis).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} < 50 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the ethoxy group) be resolved during refinement?

  • Disorder Modeling : Split the ethoxy group into two positions with occupancy factors refined to ~50% each.
  • Restraints : Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles within expected ranges.
  • Validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry elements .

Q. What strategies optimize the reaction yield when introducing bromo and ethoxy substituents?

  • Electrophilic Bromination : Use NBS (N-bromosuccinimide) in acetic acid to target the para position relative to the sulfonamide group.
  • Ethoxy Introduction : Employ Williamson ether synthesis (3-ethoxy-phenol + K2_2CO3_3, alkyl halide) under reflux.
  • Yield Improvement : Optimize stoichiometry (1.2 eq brominating agent) and monitor reaction progress via TLC .

Q. How do electronic effects of the bromo and ethoxy substituents influence sulfonamide reactivity in cross-coupling reactions?

  • Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with Pd(PPh3_3)4_4, aryl boronic acids).
  • Ethoxy Group : Electron-donating nature deactivates the benzene ring, reducing electrophilic substitution but enhancing stability in acidic conditions.
  • Case Study : In Pd-catalyzed reactions, the bromo group shows higher reactivity than chloro analogs (yield: 75–85% vs. 60%) .

Q. How are intermolecular interactions in the crystal lattice analyzed to predict solubility and bioavailability?

  • Hirshfeld Surface Analysis : Quantify C–H···O (15–20% contribution) and π-π interactions (furan-benzene, ~5%) using CrystalExplorer.
  • Solubility Prediction : High hydrogen-bonding density correlates with lower solubility in non-polar solvents (e.g., logP ~2.5) .

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